Ethotoin
Overview
Description
Ethotoin is a hydantoin derivative and an anticonvulsant drug used primarily in the treatment of epilepsy. It is known for its ability to control tonic-clonic (grand mal) and complex partial (psychomotor) seizures. This compound exerts its antiepileptic effects without causing general central nervous system depression .
Mechanism of Action
Target of Action
Ethotoin, a hydantoin derivative, is primarily used as an antiepileptic to control tonic-clonic and complex partial seizures . The primary target of this compound is the motor cortex where it inhibits nerve impulses by lowering sodium ion influx .
Mode of Action
This compound’s mode of action is very similar to that of phenytoin . It stabilizes rather than raises the normal seizure threshold and prevents the spread of seizure activity rather than abolishing the primary focus of seizure discharges . By limiting tetanic stimulation, this compound helps control epileptic seizures .
Biochemical Pathways
It is known that this compound inhibits nerve impulses in the motor cortex by lowering sodium ion influx . This action limits tetanic stimulation, which is crucial in controlling epileptic seizures .
Pharmacokinetics
It is known that this compound is administered orally . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the control of tonic-clonic and complex partial seizures . By inhibiting nerve impulses in the motor cortex and limiting tetanic stimulation, this compound helps manage epileptic seizures without causing general central nervous system depression .
Biochemical Analysis
Biochemical Properties
Ethotoin exerts an antiepileptic effect without causing general central nervous system depression . The mechanism of action of this compound is probably very similar to that of phenytoin . Phenytoin appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges .
Molecular Mechanism
The mechanism of action of this compound is probably very similar to that of phenytoin . Phenytoin appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound is non-linear, with saturable metabolism forming N-deethyl and p-hydroxyl-ethotoin, the major metabolites .
Metabolic Pathways
This compound is metabolized in the liver . The drug exhibits saturable metabolism with respect to the formation of N-deethyl and p-hydroxyl-ethotoin, the major metabolites .
Preparation Methods
Ethotoin is synthesized through a multi-step process. The initial step involves the reaction of benzaldehyde oxynitrile with urea or ammonium bicarbonate, forming an intermediate urea derivative. This intermediate then undergoes cyclization under acidic conditions to produce 5-phenylhydantoin. The final step involves the alkylation of this product using ethyl iodide, leading to the formation of this compound .
Chemical Reactions Analysis
Ethotoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under appropriate conditions.
Substitution: this compound can undergo substitution reactions, particularly at the phenyl and ethyl groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents.
Scientific Research Applications
Ethotoin has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of hydantoin derivatives and their chemical properties.
Biology: Research on this compound’s effects on cellular and molecular processes helps in understanding its anticonvulsant properties.
Medicine: this compound is studied for its therapeutic potential in treating epilepsy and other seizure disorders.
Industry: This compound’s synthesis and production methods are of interest in pharmaceutical manufacturing.
Comparison with Similar Compounds
Ethotoin is similar to other hydantoin derivatives such as phenytoin and fosphenytoin. it is less toxic than phenytoin but also less effective. Unlike phenytoin, this compound is not commonly used and is not available in some countries. Its unique properties include a lower risk of central nervous system depression and a different pharmacokinetic profile .
Similar Compounds
- Phenytoin
- Fosphenytoin
- Nilutamide
- Nitrofurantoin
- Dantrolene
Properties
IUPAC Name |
3-ethyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQIFWWUIBRPBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023020 | |
Record name | Ethotoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethotoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, dilute aqueous solutions of alkali hydroxides., 2.38e+00 g/L | |
Record name | Ethotoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethotoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action is probably very similar to that of phenytoin. The latter drug appears to stabilize rather than to raise the normal seizure threshold, and to prevent the spread of seizure activity rather than to abolish the primary focus of seizure discharges. Ethotoin inhibits nerve impulses in the motor cortex by lowering sodium ion influx, limiting tetanic stimulation., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is associated with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/ | |
Record name | Ethotoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Stout prisms from water. | |
CAS No. |
86-35-1 | |
Record name | Ethotoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethotoin [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethotoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ethotoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethotoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethotoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46QG38NC4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHOTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethotoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
Record name | Ethotoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethotoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ethotoin?
A1: While the precise mechanism remains unclear, research suggests that this compound, similar to Phenytoin, may primarily act by inhibiting voltage-gated sodium channels in the brain. This inhibition helps stabilize neuronal membranes and reduce neuronal hyperexcitability, thereby suppressing seizure activity. []
Q2: How does this compound compare to other hydantoin anticonvulsants in terms of its effect on seizures?
A2: Research comparing this compound to other hydantoins like Phenytoin and Mephenytoin suggests that this compound might have a weaker behavioral teratogenic potential than Phenytoin and a similar or slightly lower potential compared to Mephenytoin in rats. []
Q3: What is the molecular formula and molecular weight of this compound?
A3: this compound has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol. [, ]
Q4: Are there any spectroscopic techniques used to characterize this compound?
A4: Yes, various spectroscopic techniques have been used to characterize this compound. These include:
- Mass spectrometry (MS): Used to identify this compound and its metabolites based on their fragmentation patterns. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and stereochemistry of this compound. Researchers have used both achiral and chiral lanthanide shift reagents to simplify and analyze the 1H NMR spectra of this compound. [, ]
- Infrared (IR) Spectroscopy: Used to identify functional groups present in this compound, such as the carbonyl groups of the hydantoin ring. [, ]
Q5: Are there any studies on the material compatibility and stability of this compound?
A5: While the provided research focuses on the pharmacological aspects of this compound, one study investigated its stability in solid dispersions with polymers like polyethylene glycol 6000 and povidone 25,000. These formulations aimed to enhance the dissolution rate of poorly soluble drugs like this compound. []
Q6: Does this compound possess any catalytic properties or have applications in catalysis?
A6: The provided research does not mention any catalytic properties or applications of this compound. Its primary focus is its use as an anticonvulsant drug.
Q7: Have any computational chemistry studies been conducted on this compound?
A7: Yes, recent studies have employed computational methods, including molecular docking, to investigate the interactions of this compound with potential drug targets like voltage-gated sodium channels (NaV) and potassium channels (KCNQ). [, ]
Q8: What is the relationship between the structure of this compound and its anticonvulsant activity?
A8: Several structure-activity relationship (SAR) studies have explored the structural features of hydantoin derivatives essential for their anticonvulsant activity. These studies highlight the importance of:
- Hydantoin ring: This moiety is crucial for activity, likely due to its ability to form hydrogen bonds with target proteins. []
- Aromatic ring at the 5-position: This hydrophobic group appears essential, as evidenced by the activity of this compound and inactivity of 5,5-dimethylhydantoin. []
Q9: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A9: Research reveals several key aspects of this compound's pharmacokinetic profile:
- Absorption: this compound is absorbed orally, though its absorption can vary between individuals. [, ]
- Distribution: The volume of distribution of this compound doesn't seem to correlate with its serum concentration or half-life. []
- Metabolism: this compound undergoes extensive metabolism in the liver, with only a small fraction excreted unchanged in the urine. Several metabolites have been identified, including hydroxylated derivatives and 5-phenylhydantoin. [, , ]
- Excretion: The half-life of this compound is relatively short, ranging from 4.4 to 19.7 hours, and tends to increase with age. This short half-life necessitates multiple daily doses to maintain therapeutic levels. [, ]
Q10: Is there evidence of resistance development to this compound?
A10: The provided research does not provide information regarding resistance mechanisms or cross-resistance profiles associated with this compound.
Q11: What are the known side effects and toxicity profile of this compound?
A11: While generally considered well-tolerated, this compound has been associated with some side effects:
- Lymphadenopathy: In rare cases, this compound can cause swelling of the lymph nodes, mimicking malignant lymphoma. []
- Hepatic Porphyria: this compound is considered unsafe for patients with hepatic porphyrias as it can exacerbate the condition. [, ]
Q12: Are there any known biomarkers associated with this compound's efficacy or toxicity?
A12: The provided research does not discuss specific biomarkers for this compound.
Q13: What analytical techniques are used to measure this compound levels in biological samples?
A13: Several analytical methods have been developed and validated for quantifying this compound and its metabolites in biological matrices like plasma and serum. These include:
- Gas chromatography (GC): Used in early studies to measure this compound levels. [, ]
- High-performance liquid chromatography (HPLC): Offers improved sensitivity and allows simultaneous measurement of multiple anticonvulsants, including this compound, and their metabolites in a single run. [, ]
- Enzyme-multiplied immunoassay technique (EMIT): Provides a rapid and convenient method for therapeutic drug monitoring of this compound. []
Q14: What is the environmental impact of this compound and its degradation products?
A14: The provided research primarily focuses on the pharmacological and pharmacokinetic aspects of this compound, without specific details on its environmental impact or degradation.
Q15: How does the dissolution rate and solubility of this compound affect its bioavailability?
A15: this compound exhibits poor solubility in aqueous media, potentially limiting its dissolution rate and consequently, its bioavailability. Formulating this compound as solid dispersions with polymers like polyethylene glycol 6000 has been investigated as a strategy to improve its dissolution and potentially enhance its therapeutic efficacy. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.